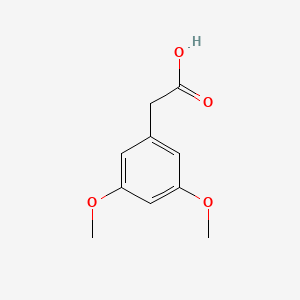

3,5-Dimethoxyphenylacetic acid

説明

Overview of Phenylacetic Acid Derivatives in Scholarly Contexts

Phenylacetic acid and its derivatives are a significant class of organic compounds that function as essential building blocks for numerous intermediates in the pharmaceutical industry. scribd.com The phenylacetic acid scaffold is prevalent in a variety of well-known drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, diclofenac, and ketoprofen. scribd.commdpi.comresearchgate.net The versatility of this scaffold allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. mdpi.com

In medicinal chemistry, these derivatives are investigated for various therapeutic applications. For instance, they are used in the development of analgesics, anti-inflammatory agents, and drugs targeting neurological disorders. chemimpex.comscribd.comlookchem.com The structural motif is also found in antibiotics like penicillin G and other medicines such as atenolol (B1665814) and cyclopentolate. mdpi.com Furthermore, phenylacetic acid derivatives are explored for their potential as human PPAR agonists and as antagonists for CRTH2 and DP receptors, which are involved in inflammatory and allergic responses. researchgate.netnih.gov The ability to functionalize the phenylacetic acid core, for example through palladium-catalyzed C-H activation, provides versatile methods for the rapid diversification of these scaffolds in drug discovery. chu-lab.org

Significance of 3,5-Dimethoxyphenylacetic Acid in Organic Chemistry and Medicinal Chemistry Research

This compound is a critical synthetic intermediate in both organic and medicinal chemistry research. Its utility stems from its role as a precursor in the synthesis of a variety of bioactive compounds.

In the field of organic synthesis, it is employed in reactions such as Friedel-Crafts acylation and Perkin condensation to create more complex molecules. rsc.org Researchers have used it as a starting material for the synthesis of O-methylated analogues of natural products like montroumarin (B1247354) and thunberginols C and D. researchgate.net It is also a key component in the synthesis of cytosporones, which are compounds noted for their biological activity. One notable application was in the total synthesis of (±)-di-O-methylcurvularin, where it was a crucial starting material. rsc.org

The compound undergoes various chemical transformations, including oxidation to form corresponding carboxylic acids or ketones, and reduction to yield alcohols or alkanes. Its methyl ester derivative is also a useful intermediate, for example, in the synthesis of 3,5-dimethoxyphenethyl alcohol via reduction. prepchem.combiosynth.com

In medicinal chemistry, while direct therapeutic applications are not its primary role, its significance lies in being a structural component for potentially therapeutic molecules. It has been used in the synthesis of compounds studied for potential analgesic and neuroprotective effects. chemimpex.com For example, derivatives are being investigated for their potential to modulate pathways associated with neurodegenerative conditions.

Table 2: Selected Synthetic Applications of this compound

| Target Compound/Class | Synthetic Reaction/Method | Research Area | Reference(s) |

|---|---|---|---|

| O-methylated montroumarin analogues | Friedel–Crafts acylation, oxidative cyclisation | Natural Product Synthesis | researchgate.net |

| (±)-di-O-methylcurvularin | Synthesis from this compound and 7-oxo-octanoic acid | Natural Product Synthesis | rsc.org |

| 2-Acyl-3,5-dimethoxyphenylacetic acids | Friedel-Crafts Acylation with acyl chlorides | Organic Synthesis | rsc.org |

| Cytosporone A | Multi-step synthesis | Bioactive Compound Synthesis | |

| Thalassiolins (Oxyresveratrol analogs) | Perkin condensation | Bioactive Compound Synthesis |

This table summarizes key synthetic uses documented in research literature.

Historical Perspectives on the Discovery and Initial Research of this compound

While the broader class of phenylacetic acids has been a subject of research since the early 20th century, with phenylacetic acid itself identified as a plant auxin, specific historical details on the discovery of this compound are less prominent in overarching reviews. oup.com Early research on this specific derivative appears closely tied to its utility in the synthesis of natural products.

One of the significant early applications of this compound was documented in the synthesis of curvularin (B155139) derivatives. In 1967, research published in the Journal of the Chemical Society C: Organic described the synthesis of (±)-di-O-methylcurvularin starting from this compound and 7-oxo-octanoic acid. rsc.org This work highlighted the compound's role as a foundational building block for constructing complex macrocyclic lactone structures found in nature.

Further research in the same journal explored the acylation of methyl 3,5-dimethoxyphenylacetate to produce various acylated derivatives, demonstrating its reactivity and value in building more complex carbon skeletons. rsc.org These early studies established this compound as a reliable and useful starting material in synthetic organic chemistry, particularly for accessing specific substitution patterns required for the synthesis of targeted natural product analogues.

Structure

3D Structure

特性

IUPAC Name |

2-(3,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPAFDDLAGTGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196918 | |

| Record name | 3,5-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4670-10-4 | |

| Record name | (3,5-Dimethoxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 3,5-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3,5-Dimethoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethoxyphenylacetic Acid and Its Derivatives

Established Synthetic Pathways for 3,5-Dimethoxyphenylacetic Acid

Several established methods are utilized for the preparation of this compound, each employing different starting materials and reaction cascades.

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding terminal amides or carboxylic acids. wikipedia.orgunacademy.com This process involves the migration of the carbonyl group to the end of the alkyl chain and subsequent oxidation. wikipedia.org

The synthesis of this compound via this pathway typically begins with 3,5-dimethoxyacetophenone. The reaction proceeds in two main stages:

Thioamide Formation: The ketone is heated with elemental sulfur and a secondary amine, most commonly morpholine. researchgate.net This one-pot, three-component process yields a thioamide intermediate, specifically 3,5-dimethoxyphenylacetothiomorpholide. unacademy.comerowid.org

Hydrolysis: The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product, this compound. erowid.org

This rearrangement is considered an autoredox system where the ketone is reduced while the terminal carbon of the alkyl chain is oxidized. researchgate.net

| Reactant | Reagents/Conditions | Intermediate/Product |

| 3,5-Dimethoxyacetophenone | 1. Sulfur, Morpholine, Reflux | 3,5-Dimethoxyphenylacetothiomorpholide |

| 3,5-Dimethoxyphenylacetothiomorpholide | 2. Acid or Base Hydrolysis (e.g., H₂SO₄ or NaOH) | This compound |

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through the acid hydrolysis of its corresponding nitronate salt. wikipedia.orgorganic-chemistry.org The reaction is initiated by deprotonating the nitroalkane to form a nitronate, which is then protonated in strong acid to form a nitronic acid intermediate. wikipedia.orgyoutube.com This intermediate is subsequently attacked by water, leading to the formation of the carbonyl compound and nitrous oxide. wikipedia.orgyoutube.com

To synthesize a carboxylic acid such as this compound, an oxidative variant of the Nef reaction is employed. While the standard reaction yields an aldehyde, oxidative conditions cleave the nitronate tautomer to form the desired carbonyl compound. wikipedia.org A plausible, though not explicitly detailed, pathway would involve:

Nitroalkane Formation: Synthesis of the precursor 1-(nitromethyl)-3,5-dimethoxybenzene from a suitable starting material like 3,5-dimethoxybenzaldehyde.

Nitronate Salt Formation: Treatment of the nitroalkane with a base to form the corresponding nitronate salt.

Oxidative Cleavage: The salt is then treated with a strong oxidizing agent, such as ozone or permanganate (B83412), which cleaves the double bond in the nitronate tautomer to form the carboxylic acid. wikipedia.org

| Reactant | Reagents/Conditions | Product |

| 1-(Nitromethyl)-3,5-dimethoxybenzene | 1. Base (e.g., NaOH)2. Strong Oxidizing Agent (e.g., KMnO₄, O₃) | This compound |

The synthesis of this compound from 3,5-Dimethoxyphenethyl alcohol is achieved through oxidation rather than condensation. This process involves the conversion of the primary alcohol functional group into a carboxylic acid. This is a fundamental transformation in organic synthesis and can be accomplished using a variety of strong oxidizing agents.

Common reagents for this type of oxidation include:

Potassium permanganate (KMnO₄)

Chromium trioxide (CrO₃) in an acidic solution (Jones oxidation)

Potassium dichromate (K₂Cr₂O₇) with sulfuric acid

The reaction involves treating 3,5-Dimethoxyphenethyl alcohol with the chosen oxidizing agent under appropriate conditions, leading to the formation of this compound.

Starting from 3,5-Dihydroxyacetophenone, the synthesis of this compound requires a two-stage process. google.com

Methylation: The first step is the methylation of the two phenolic hydroxyl groups. This is typically carried out using a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate or sodium hydroxide (B78521). This reaction converts 3,5-Dihydroxyacetophenone into 3,5-dimethoxyacetophenone.

Willgerodt-Kindler Rearrangement: The resulting 3,5-dimethoxyacetophenone is then subjected to the Willgerodt-Kindler rearrangement as described in section 2.1.1. The ketone is converted into a thioamide intermediate using sulfur and morpholine, which is then hydrolyzed to produce the final this compound. researchgate.neterowid.org

| Reactant | Reagents/Conditions | Intermediate/Product |

| 3,5-Dihydroxyacetophenone | 1. Methylating Agent (e.g., Dimethyl Sulfate), Base | 3,5-Dimethoxyacetophenone |

| 3,5-Dimethoxyacetophenone | 2. Willgerodt-Kindler Reaction (see 2.1.1) | This compound |

Synthesis of Esters and Other Derivatives of this compound

Esters of this compound are common derivatives synthesized for various applications in research and chemical production.

The methyl ester of this compound is a key compound in organic synthesis. scbt.comchemimpex.com A standard and efficient method for its preparation is the Fischer esterification of the parent carboxylic acid.

The synthesis involves heating a solution of this compound in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. orgsyn.org The mixture is typically refluxed for several hours to drive the reaction to completion. Following the reaction, a workup procedure involving neutralization and extraction yields the purified this compound methyl ester. orgsyn.org

| Reactant | Reagents/Conditions | Product |

| This compound | Methanol (excess), Sulfuric Acid (catalytic), Reflux | This compound methyl ester |

Synthesis of Triazole Derivatives Utilizing 3,4-Dimethoxyphenylacetic Acid as a Starting Material

While this compound is a key compound, research into the synthesis of specific heterocyclic derivatives has prominently featured its isomer, 3,4-dimethoxyphenylacetic acid, as a precursor for creating complex molecules with a triazole core. A notable area of this research is the development of 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids. zsmu.edu.uabohrium.com

The synthetic approach to these triazole derivatives is a multi-step process that begins not directly from 3,4-dimethoxyphenylacetic acid, but from the corresponding 3,4-dimethoxybenzoic acid. This precursor undergoes a series of reactions to first construct the triazole ring, which is then functionalized with an acetic acid moiety.

The general synthetic pathway is as follows:

Formation of Thiosemicarbazide: 3,4-dimethoxybenzoyl chloride is reacted with thiosemicarbazide.

Cyclization: The resulting acylthiosemicarbazide is cyclized in the presence of a base to form the 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. researchgate.netnih.gov

S-Alkylation: The triazole-thiol is then S-alkylated using an appropriate haloacetic acid derivative (e.g., chloroacetic acid or ethyl chloroacetate) to introduce the acetic acid side chain, yielding the final product. zsmu.edu.uabohrium.com

This methodology highlights the use of the dimethoxyphenyl scaffold as a foundational element for building more complex heterocyclic systems. The resulting compounds, which incorporate both the dimethoxyphenyl group and a triazole-thioacetic acid functional group, are investigated for various scientific applications. zsmu.edu.ua

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. nih.gov For the synthesis of this compound and its analogues, several green chemistry approaches offer potential improvements over traditional methods in terms of efficiency, safety, and environmental impact.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. sphinxsai.comnih.gov This technique accelerates reactions by direct heating of the solvent and reactant molecules through dipolar polarization and ionic conduction mechanisms. nih.gov For the synthesis of aromatic acids and their derivatives, microwave assistance can be applied to key steps such as hydrolysis of nitriles or esters, and in coupling reactions. A solvent-free synthesis of acetylsalicylic acid, for example, can be achieved in 5 minutes with a 92% yield under microwave irradiation, compared to much longer conventional heating methods. chemicaljournals.com This demonstrates the potential for applying MAOS to the final hydrolysis step in a synthetic route to this compound to improve efficiency and reduce energy consumption. chemicaljournals.comnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat reactions) or using grinding techniques (mechanochemistry) represents a significant green advancement. austinpublishinggroup.com These methods reduce the environmental burden associated with solvent purchase, purification, and disposal. For instance, the Biginelli reaction, used for synthesizing pyrimidine (B1678525) derivatives, can be performed efficiently under solvent-free grinding conditions, highlighting the applicability of this technique to multi-component reactions in heterocyclic synthesis. sphinxsai.com While a specific solvent-free synthesis for this compound is not prominently documented, the underlying principles are applicable to its synthesis, particularly if starting from solid reactants.

The following table summarizes the advantages of these green techniques compared to conventional methods.

| Technique | Conventional Method | Green Alternative (Microwave-Assisted) |

| Reaction Time | Often several hours to days | Minutes to a few hours sphinxsai.comchemicaljournals.com |

| Energy Consumption | High (prolonged heating) | Low (rapid, targeted heating) nih.gov |

| Solvent Use | Often requires large volumes of organic solvents | Can be performed with less solvent or solvent-free chemicaljournals.com |

| Yield | Variable, can be moderate | Often higher due to reduced side reactions nih.gov |

| Work-up | Can be extensive | Often simpler and faster nih.gov |

These green chemistry approaches offer promising avenues for developing more sustainable and efficient synthetic routes to this compound.

Catalytic Systems in the Synthesis of this compound Analogues

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. In the synthesis of analogues of this compound, such as the 3,4,5-trimethoxy derivative, phase-transfer catalysis (PTC) has been effectively employed. google.com

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). nih.govcrdeepjournal.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one reactant (usually the anion) across the phase boundary into the other phase, allowing the reaction to proceed at a much faster rate. crdeepjournal.org

A patented method for preparing 3,4,5-trimethoxyphenylacetic acid illustrates the application of this catalytic system. google.com The synthesis starts from 3,4,5-trimethoxybenzaldehyde (B134019) and involves a reaction with chloroform (B151607) in the presence of a phase transfer catalyst and an alkaline solution. The PTC facilitates the initial reaction between the organic chloroform and the aqueous alkaline solution with the benzaldehyde (B42025) derivative. google.com This approach offers several advantages, including mild reaction conditions, high efficiency, and applicability to industrial-scale production. google.comunimi.it

The key features of phase-transfer catalysis in this context are:

Enhanced Reaction Rates: By bringing reactants together that would otherwise react slowly due to phase separation. crdeepjournal.org

Milder Conditions: Avoiding the need for harsh conditions or anhydrous solvents that might be required to dissolve all reactants in a single phase.

Versatility: Applicable to a wide range of reactions, including alkylations, substitutions, and condensations. austinpublishinggroup.com

This catalytic method demonstrates an efficient pathway for synthesizing multi-substituted phenylacetic acid analogues, which could be adapted for the synthesis of this compound itself.

Optimization of Reaction Conditions and Yield for Academic and Industrial Scale Synthesis

Optimizing reaction conditions is crucial for transitioning a synthetic route from a small-scale academic laboratory setting to large-scale industrial production. The goals are typically to maximize yield and purity while minimizing costs, reaction time, and waste generation.

Industrial Scale Optimization: For industrial production, continuous flow chemistry using microreactors is becoming an increasingly important technique. This approach offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing.

A patent for the synthesis of 3,4,5-trimethoxyphenylacetic acid provides a detailed example of industrial-scale optimization. google.com The process utilizes microchannel and tubular reactors for precise control over temperature and reaction time.

The table below outlines the optimized parameters for a key step in this industrial process. google.com

| Parameter | Optimized Value | Benefit |

| Reactor Type | Microchannel / Tubular Reactor | Enhanced heat/mass transfer, safety, scalability |

| Reaction Temperature | 50-60 °C | Controlled reaction rate, minimized side products |

| Reaction Time | 2-10 minutes | High throughput, increased productivity |

| Reactant Molar Ratios | Optimized for maximum conversion | Reduced waste of starting materials |

This continuous flow process is described as having high safety, low pollution, low cost, and high yield, making it suitable for industrial manufacturing. google.com

Academic Scale Synthesis: In an academic setting, optimization often focuses on maximizing the yield of a target compound on a milligram to gram scale. While the equipment may be less sophisticated than in an industrial setting (e.g., round-bottom flasks instead of microreactors), the principles remain the same.

A typical laboratory synthesis of a phenylacetic acid derivative might involve a multi-step sequence such as:

Reduction of a substituted benzaldehyde to a benzyl (B1604629) alcohol.

Conversion of the alcohol to a benzyl halide (e.g., chloride).

Cyanation to form a benzyl nitrile.

Hydrolysis of the nitrile to the carboxylic acid.

Advanced Spectroscopic and Analytical Characterization of 3,5 Dimethoxyphenylacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. Due to the symmetry of the 3,5-disubstituted aromatic ring, the spectrum of 3,5-Dimethoxyphenylacetic acid is relatively simple. The protons of the two methoxy (B1213986) groups are chemically equivalent, as are the aromatic protons at the C2 and C6 positions.

The analysis reveals distinct signals corresponding to the carboxylic acid proton, the aromatic protons, the methylene (B1212753) protons, and the methoxy protons. The acidic proton of the carboxyl group is often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance from the spectrum.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| -COOH | ~11-12 | Singlet (broad) | 1H |

| Ar-H (C2, C6) | ~6.5 | Doublet | 2H |

| Ar-H (C4) | ~6.4 | Triplet | 1H |

| -CH₂- | ~3.6 | Singlet | 2H |

| -OCH₃ | ~3.8 | Singlet | 6H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the number of chemically non-equivalent carbon atoms in a molecule. The symmetry of this compound results in six distinct signals in its proton-decoupled ¹³C NMR spectrum. These signals correspond to the carboxyl carbon, the methylene carbon, the two methoxy carbons (which are equivalent), and the four unique aromatic carbons (C1, C2/C6, C3/C5, C4).

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~178 |

| Ar-C (C1) | ~136 |

| Ar-C (C3, C5) | ~161 |

| Ar-C (C2, C6) | ~107 |

| Ar-C (C4) | ~100 |

| -CH₂- | ~41 |

| -OCH₃ | ~55 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov

Key absorptions include a very broad band for the O-H stretch of the carboxylic acid group, a sharp and strong absorption for the carbonyl (C=O) stretch, and bands corresponding to the C-O stretching of the ether groups and the C-H bonds of the aromatic ring and methylene group.

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 3000 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1730 - 1700 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1475 | Medium-Weak |

| C-O Stretch | Aryl Ether & Acid | 1300 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molar mass: 196.20 g/mol ), the mass spectrum typically shows a molecular ion peak (M⁺) at m/z 196. nih.gov

The fragmentation pattern provides valuable structural information. A common fragmentation involves the loss of the carboxyl group (-COOH), which has a mass of 45 Da, leading to a prominent peak at m/z 151. This fragment corresponds to the stable 3,5-dimethoxybenzyl cation. Further fragmentation can also be observed. nih.gov

| m/z Value | Assignment | Description |

|---|---|---|

| 196 | [M]⁺ | Molecular Ion |

| 151 | [M - COOH]⁺ | Loss of the carboxyl group |

| 121 | [M - COOH - 2CH₃]⁺ or [M - COOH - CH₂O]⁺ | Further fragmentation of the m/z 151 ion |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating mixtures, assessing the purity of compounds, and isolating them for further analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for its quantification. A common method involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For phenylacetic acid derivatives, a C18 column is typically employed. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid (like phosphoric acid or formic acid) added to ensure the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and retention. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring absorbs UV light.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid (e.g., 25:75 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~215 nm |

| Temperature | Ambient or controlled (e.g., 35 °C) |

Gas Chromatography-Mass Spectrometry (GC/MS) in Metabolite Identification (referring to 3,4-dimethoxyphenylacetic acid)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. nih.gov In the context of metabolite profiling, GC-MS is particularly valuable for the analysis of small molecules like phenolic acids, including this compound and its isomers. nih.govresearchgate.net However, due to the low volatility of carboxylic acids, a crucial sample preparation step known as derivatization is required prior to analysis. nih.gov This process, typically involving silylation with reagents like MSTFA, replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability for successful transit through the gas chromatograph. biorxiv.org

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. researchgate.net This combination of a unique retention time from the GC and a specific fragmentation pattern from the MS provides a high degree of confidence in metabolite identification. nih.gov

The analysis of 3,4-dimethoxyphenylacetic acid (also known as homoveratric acid), a structural isomer of this compound, serves as an important reference in metabolic studies. Homoveratric acid is a known human xenobiotic metabolite. nih.gov Its presence and concentration in biological fluids like urine can be monitored by GC-MS to study various metabolic pathways. researchgate.net For instance, studies on the metabolism of certain phenylethylamines show their conversion via oxidative deamination to corresponding phenylacetic acid derivatives, which are then identified using GC/MS. researchgate.netresearchgate.net

Applying this principle, if this compound were a metabolite in a biological sample, GC-MS would be the method of choice for its identification. After extraction and derivatization, its TMS-ester would exhibit a characteristic retention time, distinct from that of the derivatized 3,4-isomer due to subtle differences in their physicochemical properties. Furthermore, its mass spectrum would display a unique fragmentation pattern reflecting the 3,5-substitution pattern of the methoxy groups on the phenyl ring, allowing for its unambiguous identification even in the presence of its isomers.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the macroscopic properties of the material.

While a detailed crystal structure for the parent this compound is not available in the provided search results, the crystallographic analysis of a key derivative, diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate, has been reported, revealing crucial conformational details of the this compound moiety. nih.goviucr.org The structural data obtained from this derivative offer significant insight into the preferred geometry of the molecule in the solid state.

The analysis reveals that the acetate (B1210297) group is nearly planar and is oriented at a significant angle to the dimethoxy phenyl ring. nih.gov This non-coplanar arrangement is a key structural feature. In the broader family of phenylacetic acids, molecules typically arrange themselves in the crystal lattice to maximize stabilizing forces, most commonly through the formation of hydrogen-bonded dimers where the carboxylic acid groups of two molecules interact. researchgate.netnih.gov It is highly probable that this compound would adopt a similar dimeric structure in its pure crystalline form.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₃H₂₂O₄ | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | iucr.org |

| a (Å) | 8.5327 (12) | nih.gov |

| b (Å) | 11.0216 (15) | nih.gov |

| c (Å) | 11.4369 (16) | nih.gov |

| Dihedral Angle (Acetate moiety to Phenyl ring) | 83.7 (1)° | nih.gov |

Thermal Analysis Techniques in Material Characterization

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. tainstruments.com For a pure crystalline organic compound like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data regarding its thermal stability, purity, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound, a DSC thermogram would exhibit a sharp endothermic peak corresponding to its melting point. The sharpness of this peak is indicative of high purity. Published data report the melting point to be in the range of 102-104°C. fishersci.ca This transition from a solid to a liquid state is a fundamental physical property of the compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show a flat, stable baseline at lower temperatures, indicating no mass loss. As the temperature is increased significantly, the compound will begin to decompose, resulting in a sharp decrease in mass. The temperature at which this mass loss begins defines the onset of decomposition and is a key indicator of the compound's thermal stability.

Together, these techniques provide a comprehensive thermal profile of the material, which is critical for handling, storage, and quality control.

| Technique | Property Measured | Observed/Expected Finding | Reference |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point (Tₘ) | Sharp endothermic peak at 102-104°C | fishersci.ca |

| Thermogravimetric Analysis (TGA) | Thermal Stability / Decomposition Temperature (Tₔ) | Expected to be stable up to a high temperature, followed by mass loss upon decomposition. | N/A |

Metabolic Pathways and Biotransformation Studies of Dimethoxyphenylacetic Acids

Role as a Metabolite of Psychoactive Compounds

Dimethoxyphenylacetic acid derivatives are significant metabolites of several psychoactive phenethylamines. The metabolic process often involves deamination and oxidation of the parent compound, leading to the formation of the corresponding phenylacetic acid derivative.

One notable example is the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a psychoactive designer drug. nih.gov Following administration, 2C-B undergoes oxidative deamination to form metabolites including 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and, significantly, 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net In fact, studies of human urine have identified 4-bromo-2,5-dimethoxyphenylacetic acid as the most abundant metabolite of 2C-B, accounting for 73% of the total detected metabolites. nih.gov

Similarly, the metabolism of mescaline (3,4,5-trimethoxyphenethylamine) involves several pathways, including O-demethylation. nih.govresearchgate.net This process can lead to the formation of metabolites such as 3,5-dimethoxy-4-hydroxyphenethylamine. nih.govresearchgate.net While the primary acidic metabolite of mescaline is 3,4,5-trimethoxyphenylacetic acid, the demethylation pathways highlight the formation of related dimethoxy-hydroxy structures. nih.govwikipedia.org

Enzymatic Biotransformation

The conversion of precursor compounds into dimethoxyphenylacetic acids is facilitated by a series of enzymatic reactions. Key enzyme families, including Cytochrome P450 monooxygenases, monoamine oxidases, and aldehyde oxidizing enzymes, play critical roles in these biotransformation pathways.

Cytochrome P450 (CYP) enzymes are essential in the metabolism of many xenobiotics, often catalyzing oxidative reactions such as O-demethylation. nih.govmdpi.com The CYP1232 family of O-demethylases, for instance, is involved in the demethylation of 3,4-dimethoxyphenylacetic acid. rsc.org This process is a crucial step in the bioconversion of lignin-derived aromatic compounds. rsc.orgresearchgate.net The O-demethylation reaction proceeds through a CYP-mediated attack on the carbon atom of the methoxy (B1213986) group, leading to the formation of an α-C-hydroxylation product which then decomposes to formaldehyde (B43269) and the demethylated product. mdpi.com In the context of psychoactive compounds, demethylation can occur on the parent molecule before or after other transformations. For example, metabolites of 2C-B can be generated by the demethylation of 2C-B followed by oxidative deamination. nih.govresearchgate.net

Monoamine oxidases (MAO) are a family of enzymes that catalyze the oxidative deamination of monoamines. wikipedia.orgfrontiersin.org This reaction is a key step in the metabolism of phenethylamine (B48288) compounds. For instance, 3,4-dimethoxy-2-phenylethylamine is catalyzed by MAO-B to its corresponding aldehyde derivative, 3,4-dimethoxyphenylacetaldehyde. researchgate.netnih.govresearchgate.net This intermediate is then further oxidized to form 3,4-dimethoxyphenylacetic acid. researchgate.netnih.govresearchgate.net This process is vital for the inactivation of monoamine neurotransmitters. frontiersin.org Similarly, the formation of 4-bromo-2,5-dimethoxyphenylacetic acid from 2C-B is believed to be initiated by deamination via monoamine oxidase. nih.gov

Following the oxidative deamination of phenethylamines by MAO, the resulting aldehyde intermediate is a substrate for aldehyde oxidizing enzymes. The oxidation of aromatic aldehydes is primarily catalyzed by aldehyde dehydrogenase and aldehyde oxidase. researchgate.netnih.gov Studies on the metabolism of 3,4-dimethoxy-2-phenylethylamine have shown that its conversion to 3,4-dimethoxyphenylacetic acid is mainly carried out by these two enzymes, with a smaller contribution from xanthine (B1682287) oxidase. researchgate.netnih.gov Inhibition studies have demonstrated that aldehyde dehydrogenase and aldehyde oxidase are responsible for the majority of the conversion of 3,4-dimethoxyphenylacetaldehyde to 3,4-dimethoxyphenylacetic acid. researchgate.netnih.gov

In Vivo Metabolic Studies

In vivo studies, particularly using animal models such as rats, have been instrumental in identifying the metabolites of psychoactive compounds. When male Wistar rats were administered 4-bromo-2,5-dimethoxyphenethylamine (2C-B), subsequent analysis of their urine identified several metabolites. nih.govresearchgate.net These findings suggest at least two primary metabolic pathways for 2C-B in rats. nih.govresearchgate.net The first pathway involves deamination to form an aldehyde metabolite, which is then either reduced to the corresponding alcohol, 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol, or oxidized to the carboxylic acid, 4-bromo-2,5-dimethoxyphenylacetic acid. nih.govresearchgate.net The second pathway involves O-desmethylation followed by N-acetylation. nih.gov

Table 1: Identified Urinary Metabolites of 2C-B in Rat Models

| Metabolite | Chemical Name |

|---|---|

| BDMPE | 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol |

| BDMPAA | 4-bromo-2,5-dimethoxyphenylacetic acid |

| 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine | |

| 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine | |

| 1-acetoamino-2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethane |

Data sourced from in vivo studies on male Wistar rats. nih.govresearchgate.net

In Vitro Metabolism with Hepatocytes

In vitro studies using hepatocytes from various species, including humans, monkeys, dogs, rabbits, rats, and mice, have been employed to investigate the metabolism of compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B). nih.govresearchgate.net These studies allow for the construction of metabolic pathways and the identification of interspecies differences. nih.govresearchgate.net Incubation of 2C-B with hepatocytes confirms that oxidative deamination is a major pathway, resulting in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net Further metabolism of these products can occur via demethylation. nih.govresearchgate.net Studies with isolated rat hepatocytes identified the carboxylic acid derivative (BDMPAA) as one of the major recovered metabolites of 2C-B. nih.gov

Table 2: Key Metabolic Pathways of 2C-B Identified in Hepatocyte Studies

| Pathway | Intermediate/Product |

|---|---|

| Oxidative Deamination | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) |

| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | |

| 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) | |

| Demethylation | Can occur on the parent compound or on BDMPE and BDMPAA |

This table summarizes the main phase I metabolic pathways observed when 2C-B is incubated with hepatocytes from various species. nih.govresearchgate.net

Pharmacokinetic Analysis of Metabolites in Biological Systems (referring to 4-bromo-2,5-dimethoxyphenethylamine and its metabolites)

The study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug, has provided insights into the pharmacokinetic profiles of its various metabolites, including the acidic derivatives. nih.govresearchgate.net Research involving the administration of 2C-B to human participants has enabled the quantification of the parent compound and its key metabolites, such as 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) and 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA), in human plasma. bohrium.com

A liquid chromatography–tandem mass spectrometry method was developed to accurately measure the concentrations of these compounds. bohrium.com Following a 30 mg oral dose of 2C-B in a clinical study, the pharmacokinetic parameters were determined. bohrium.com The method achieved a linear range of 0.5–100 ng/mL for 2C-B, 2.5–1000 ng/mL for BDMPAA, and 0.5–1000 ng/mL for B-2-HMPAA, demonstrating high accuracy and precision. bohrium.com

In animal studies, the disposition of 2C-B and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine (2H5M-BPEA) was investigated in rats after subcutaneous administration. The parent compound showed an estimated half-life of 1.1 hours and a volume of distribution of 16 L/kg. researchgate.net The study confirmed the presence of the hydroxylated metabolite in various tissues, including the lung, brain, and liver, although its distribution into the brain was less efficient than the parent compound. researchgate.net

Interactive Data Table: Pharmacokinetic Parameters of 2C-B and its Metabolites in Human Plasma bohrium.com

| Compound | Linear Range (ng/mL) |

|---|---|

| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | 0.5–100 |

| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | 2.5–1000 |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Building Block in Organic Synthesis for Pharmaceutical Intermediates

3,5-Dimethoxyphenylacetic acid is a crucial intermediate in organic synthesis. Its structure, featuring a phenylacetic acid core with two methoxy (B1213986) groups, makes it a valuable precursor for a wide array of pharmaceutical compounds. This compound and its derivatives are instrumental in the synthesis of various biologically active molecules and advanced materials. The stability and compatibility of this compound with different functional groups allow for its integration into diverse chemical processes, making it a preferred choice for researchers in the development of novel drugs.

Development of Novel Therapeutic Agents

The structural framework of this compound has been leveraged to explore new treatments for a variety of diseases.

While direct derivatives of this compound for treating neurodegenerative disorders are still under investigation, the broader class of phenolic acids is recognized for its neuroprotective potential. Research into related compounds suggests that molecules with similar structural motifs could be beneficial in addressing conditions like Alzheimer's and Parkinson's disease by mitigating oxidative stress, a key factor in the progression of these diseases. For instance, studies on 3,5-dicaffeoylquinic acid have demonstrated its ability to protect neuronal cells from damage induced by oxidative stress, suggesting that the 3,5-disubstituted pattern could be a valuable feature in the design of neuroprotective agents.

Significant progress has been made in the development of anti-inflammatory agents derived from this compound. A notable example is the synthesis of α-aryl-3,5-dimethoxyphenylpropenamides. These compounds have been evaluated for their anti-inflammatory properties, with studies showing promising results in animal models. The research aimed to discover new compounds with potent anti-inflammatory effects and reduced gastrointestinal side effects, a common issue with existing non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound Class | Therapeutic Target | Key Research Findings |

|---|---|---|

| α-aryl-3,5-dimethoxyphenylpropenamides | Inflammation | Demonstrated significant anti-inflammatory activity in preclinical models. |

The 3,5-dimethoxy-substituted phenyl ring is a key feature in several anticancer compounds. This compound serves as a precursor for the synthesis of pterostilbene (B91288), a natural stilbenoid with well-documented anti-cancer properties. Pterostilbene has shown efficacy against various cancers due to its antioxidant, anti-inflammatory, and anti-proliferative activities. The synthesis of pterostilbene often involves precursors that are structurally similar to or derived from this compound, highlighting the importance of this compound in oncological drug discovery.

| Derived Compound | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Pterostilbene | Oncology | Exhibits antioxidant, anti-inflammatory, and antiproliferative effects. |

Molecular Scaffold for Drug Development

The concept of a "molecular scaffold" is central to modern drug discovery, referring to a core chemical structure upon which various functional groups can be attached to create a library of new drug candidates. The this compound structure is considered a valuable scaffold due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. This "privileged scaffold" can be modified to interact with multiple biological targets, thereby accelerating the discovery of novel bioactive agents. Its utility as a foundational framework allows medicinal chemists to systematically explore structure-activity relationships and optimize compounds for desired therapeutic effects.

Synthesis of Biologically Active Derivatives and Analogues

The chemical reactivity of the carboxylic acid group and the aromatic ring of this compound allows for the synthesis of a wide range of derivatives, including esters and amides. These modifications can significantly alter the biological activity of the parent compound, leading to the discovery of new therapeutic agents. For example, the conversion of the carboxylic acid to an amide has been a successful strategy in developing anti-inflammatory propenamides. Similarly, reactions involving the phenylacetic acid moiety can lead to the formation of stilbene (B7821643) derivatives like pterostilbene, which possess a broad spectrum of pharmacological activities. The ongoing exploration of new synthetic routes to create novel analogues of this compound continues to be a promising avenue for drug discovery.

Dihydroisocoumarins

This compound is a key starting material for the convenient synthesis of O-methylated analogues of naturally occurring 3,4-dihydroisocoumarins, such as montroumarin (B1247354) and thunberginols C and D. A synthetic route involves an initial Friedel–Craft acylation of the acid chloride derivative of this compound with various aromatic compounds (benzene, anisole, or 1,2-dimethoxybenzene). The resulting ketones are then subjected to a series of reactions including reduction, acetylation, formylation, and finally, an oxidative cyclization using potassium permanganate (B83412) to yield the target dihydroisocoumarin skeleton. This method provides a straightforward pathway to these biologically relevant molecules. scielo.br

| Starting Material | Reagent | Product (Dihydroisocoumarin Analogue) |

| This compound | Benzene | O-methylated montroumarin analogue |

| This compound | Anisole | O-methylated thunberginol D analogue |

| This compound | 1,2-Dimethoxybenzene | O-methylated thunberginol C analogue |

Cytosporones

The total synthesis of cytosporones A, B, and C, a class of phenolic lipids with notable biological properties, has been successfully achieved using this compound as the primary precursor. researchgate.net This synthetic strategy leverages a Friedel-Crafts acylation to connect the hydrophilic this compound core with a hydrophobic octanoyl side chain. researchgate.net

The key step involves the acylation of this compound with octanoyl chloride in the presence of aluminum chloride as a catalyst. This reaction yields 2-octanoyl-3,5-dimethoxyphenylacetic acid, which serves as a common intermediate for the synthesis of various cytosporones. researchgate.net From this intermediate, the different cytosporones can be obtained through subsequent functional group interconversions. For instance, Cytosporone A is synthesized from this intermediate, and its structure is confirmed through spectroscopic analysis. researchgate.net This synthetic route is notable for being short and high-yielding, providing an efficient pathway to these bioactive natural products. researchgate.net

| Precursor | Key Reaction | Intermediate | Final Product |

| This compound | Friedel-Crafts Acylation | 2-octanoyl-3,5-dimethoxyphenylacetic acid | Cytosporone A, B, C |

Stilbene Skeletons (e.g., oxyresveratrol)

This compound is a crucial building block in the chemical synthesis of oxyresveratrol (B150227), a natural stilbene with diverse therapeutic potential. scielo.br One of the primary synthetic routes is based on the Perkin condensation reaction. scielo.br In this method, this compound is reacted with a substituted phenylaldehyde, such as 2,5-dimethoxybenzaldehyde. This initial step provides a 2,3-diarylacrylic acid intermediate where the two aromatic rings are in a cis-relationship. scielo.br

The synthesis proceeds with the decarboxylation of this diarylacrylic acid intermediate, which is typically achieved using a copper/quinoline system at high temperatures. The final step involves a simultaneous demethylation and isomerization process, often accomplished with aluminum iodide in acetonitrile (B52724), to yield the final oxyresveratrol product. scielo.br This synthetic pathway highlights the utility of this compound in constructing the characteristic stilbene backbone. scielo.br

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies on derivatives of phenylacetic acid reveal the importance of the substitution pattern on the phenyl ring for various biological activities, including antioxidant and antibacterial effects. By comparing different methoxy and hydroxy substituted phenylacetic acids, the specific contribution of the 3,5-dimethoxy pattern can be assessed.

In studies of antioxidant activity using DPPH and ABTS assays, the 3,5-dimethoxy-4-hydroxyphenylacetic acid derivative showed potent radical scavenging ability. mdpi.com Its activity was significant, surpassed only by the 3,4-dihydroxyphenylacetic acid analogue, indicating that the presence of methoxy groups at the 3 and 5 positions, combined with a 4-hydroxy group, contributes favorably to antioxidant capacity. mdpi.com

Similarly, in antibacterial assays against Staphylococcus aureus, 4-hydroxy-3,5-dimethoxyphenylacetic acid demonstrated notable activity, showing a minimal bactericidal concentration (MBC) of 5 mmol/L. This was more potent than other tested analogues like 4-hydroxy-3-methoxyphenylacetic acid and 3,4-dihydroxyphenylacetic acid, which both had an MBC of 10 mmol/L. mdpi.com This suggests that the symmetrical 3,5-dimethoxy substitution enhances antibacterial potency against this specific strain. mdpi.com

Further SAR insights come from more complex derivatives. In a study of azo compounds synthesized for tyrosinase inhibition, derivatives containing a 3,5-dimethoxyphenyl moiety were found to be better inhibitors than those with a 2,5-dimethoxyphenyl group, highlighting the importance of the 3,5-substitution pattern for interacting with the enzyme's active site. drugdesign.org

| Compound | Antioxidant Activity (DPPH IC₅₀, µM) mdpi.com | Antibacterial Activity (MBC vs. S. aureus, mmol/L) mdpi.com |

| 4-Hydroxyphenylacetic acid | >100 | >10 |

| 3,4-Dihydroxyphenylacetic acid | 12.5 | 10 |

| 4-Hydroxy-3-methoxyphenylacetic acid | 56.8 | 10 |

| 3-Hydroxy-4-methoxyphenylacetic acid | 59.7 | 10 |

| 3,5-Dimethoxy-4-hydroxyphenylacetic acid | 25.8 | 5 |

Analytical Method Development for 3,5 Dimethoxyphenylacetic Acid in Research

Quantitative Analysis in Research Settings

Quantitative analysis of 3,5-Dimethoxyphenylacetic acid in research settings relies on established chemical and instrumental methods that provide accuracy and precision. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, is a powerful technique for the quantification of volatile or semi-volatile compounds like this compound. For GC analysis, the carboxylic acid group typically requires derivatization to increase its volatility and thermal stability. A common approach is esterification to form a more volatile derivative, such as a methyl or ethyl ester.

The derivatized sample is injected into the GC system, where it is vaporized and separated on a capillary column. The choice of the stationary phase is critical for achieving good resolution from other components in the sample. A non-polar or medium-polarity column is often suitable for this type of analyte. The separated components are then detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides high selectivity and allows for structural confirmation based on the mass spectrum of the analyte. nih.govsigmaaldrich.com Phenylacetic acid, a related compound, may be used as a reference standard in GC-MS analysis. sigmaaldrich.com

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow 1 mL/min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-400 m/z |

| Derivatization | Esterification (e.g., with BF₃/Methanol) |

Note: This table presents typical starting parameters and would require optimization for a specific application.

Titration is a classic and cost-effective method for the quantitative analysis of acidic compounds. As a carboxylic acid, this compound can be accurately quantified by acid-base titration. basicmedicalkey.com This method involves dissolving a precisely weighed sample in a suitable solvent, often an alcohol-water mixture to ensure solubility, and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

An indicator, like phenolphthalein, is used to signal the endpoint of the titration, which is the point of neutralization. Alternatively, a potentiometric titration can be performed, where a pH electrode monitors the change in pH as the titrant is added, and the endpoint is determined from the resulting titration curve. basicmedicalkey.com This approach is particularly useful for colored or turbid solutions. The concentration of the acid is calculated based on the volume and concentration of the titrant required to reach the equivalence point.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Complex Matrices

For the analysis of compounds in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. nih.gov While direct LC-MS/MS methods for this compound are not extensively detailed in the literature, the principles can be effectively demonstrated by examining methods developed for structurally similar compounds, such as 4-bromo-2,5-dimethoxyphenylacetic acid, a known metabolite of the psychoactive substance 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). nih.gov

In a typical LC-MS/MS workflow, the sample undergoes an extraction process, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte and remove interfering matrix components. nih.gov The extract is then injected into an LC system, where the analyte is separated from other remaining components on a reversed-phase column (e.g., C18). nih.govnih.gov

The separated analyte then enters the mass spectrometer. Using an electrospray ionization (ESI) source, typically in negative ion mode for carboxylic acids, the molecule is ionized to produce a precursor ion (e.g., [M-H]⁻). nih.govgoogle.com This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). lcms.cz This process, known as Multiple Reaction Monitoring (MRM), provides high specificity, as the instrument only detects ions that undergo a specific fragmentation transition. nih.govresearchgate.net This allows for accurate quantification even at very low concentrations in matrices like plasma or urine. nih.govnih.gov

Method Validation in Bioanalytical Applications

A bioanalytical method must be rigorously validated to ensure its reliability for its intended application. gmp-compliance.orgfda.gov Validation demonstrates that the method is suitable for quantifying the analyte in a specific biological matrix. gmp-compliance.org Key validation parameters are established by regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.govnih.gov

Key Bioanalytical Method Validation Parameters:

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. gmp-compliance.org

Accuracy : The closeness of the determined value to the nominal or known true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal value. gmp-compliance.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated as both intra-day (repeatability) and inter-day (intermediate precision) and is expressed as the relative standard deviation (RSD). gmp-compliance.org

Calibration Curve : The relationship between the instrument response and the known concentration of the analyte. The curve should be linear over the expected concentration range of the samples.

Recovery : The efficiency of the extraction procedure of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards that represent 100% recovery. nih.gov

Limit of Quantification (LOQ) : The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov

Stability : The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. This includes freeze-thaw stability, short-term stability at room temperature, and long-term storage stability. gmp-compliance.org

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy | Within ±15% of the nominal value (±20% at LOQ) |

| Precision | RSD ≤15% (≤20% at LOQ) |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |

| Recovery | Consistent, precise, and reproducible |

Source: Adapted from FDA Bioanalytical Method Validation Guidance. fda.gov

Use as a Substrate in Enzyme Assays

Phenylacetic acid derivatives can serve as substrates for various enzymes, and assays can be developed to measure the activity of these enzymes. nih.gov For instance, a compound like 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid could theoretically be used as a substrate to study enzymes like ligases or oxidoreductases. nih.gov Enzyme assays are crucial for studying enzyme kinetics, screening for inhibitors, and understanding metabolic pathways. nih.govbohrium.com

An enzyme assay typically monitors either the disappearance of the substrate or the appearance of a product over time. mdpi.com For a substrate like a phenylacetic acid derivative, the reaction could involve its activation to a coenzyme A (CoA) thioester, a reaction catalyzed by CoA ligases. nih.gov The activity of the ligase can be monitored using a coupled enzyme assay. In this system, the formation of AMP from ATP during the ligase reaction is coupled to other enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. nih.gov

Alternatively, if the enzymatic reaction produces a fluorescent or chromophoric product, the enzyme activity can be monitored continuously using fluorescence or absorbance spectroscopy. mdpi.comthermofisher.com The sensitivity of an assay is critical, and substrates are often designed to yield products with strong optical signals to enable detection of low enzyme activity. nih.govmdpi.com

Molecularly Imprinted Polymers for Selective Separation

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule, much like a lock and key. nih.govnih.gov This technology can be applied to create polymers that selectively bind and separate a specific compound, such as 3,4-dimethoxyphenylacetic acid (an isomer of the target compound), from a complex mixture. mdpi.commdpi.com

The process of creating a MIP involves polymerizing functional and cross-linking monomers in the presence of the target molecule, which acts as a "template." After polymerization, the template molecule is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. nih.gov

These MIPs can then be used as a highly selective sorbent material in solid-phase extraction (MIP-SPE) or as a stationary phase in chromatography (MIP-HPLC). mdpi.com When a sample containing the target analyte (e.g., 3,4-dimethoxyphenylacetic acid) is passed through the MIP, the target molecules selectively rebind to the imprinted cavities, while other, structurally different molecules pass through. The retained analyte can then be eluted using a different solvent that disrupts the interactions, resulting in a purified and concentrated sample. This high selectivity makes MIPs valuable tools for sample preparation in pharmaceutical, environmental, and bioanalytical applications. nih.gov

Future Research Directions and Emerging Areas

Exploration of Additional Biological Activities

The full spectrum of 3,5-Dimethoxyphenylacetic acid's biological activities remains largely uncharted, presenting a fertile ground for future investigation. Initial studies have shown that it serves as a precursor in the synthesis of pterostilbene (B91288), a compound recognized for its anti-cancer properties. This connection suggests that 3,5-DMPAA itself or its derivatives could be explored for antiproliferative effects. For instance, novel β-lactam compounds incorporating a 3,5-dimethoxyphenyl group have demonstrated potent antiproliferative activity in breast cancer cells, with some exhibiting IC50 values in the nanomolar range. mdpi.com

Future research should systematically screen 3,5-DMPAA and its analogues for a wider range of pharmacological effects. Given that phenylacetic acid derivatives are known to act as human peroxisome proliferator-activated receptor (hPPAR) agonists, which are important in regulating glucose and triglyceride levels, this is a particularly promising avenue. nih.gov The structural similarity to other phenolic acids also warrants investigation into its potential antioxidant, anti-inflammatory, and antimicrobial properties. youtube.com

Advanced Synthetic Methodologies for Enantioselective Synthesis

Many biologically active molecules are chiral, meaning their therapeutic effects are specific to one enantiomer (a non-superimposable mirror image). The 2-arylpropionic acids (profens), a major class of non-steroidal anti-inflammatory drugs (NSAIDs), exemplify this, where one enantiomer often possesses the desired pharmacological activity while the other may be less active or contribute to side effects. viamedica.pl

Currently, the literature on the enantioselective synthesis of this compound is sparse. Future research should focus on developing advanced synthetic methods to produce specific enantiomers of 3,5-DMPAA derivatives. Promising strategies include:

Asymmetric Catalysis : Utilizing chiral catalysts, such as palladium complexes with specialized ligands, to facilitate regioselective and enantioselective carbonylation of precursor styrenes. mdpi.com

Enzymatic Resolution : Employing enzymes like lipases or esterases as biocatalysts for the kinetic resolution of racemic mixtures, a technique proven effective for producing single-enantiomer NSAIDs like (S)-ketoprofen and (S)-naproxen. viamedica.plnih.gov

Chiral Mobile Phase Chromatography : Developing high-performance liquid chromatography (HPLC) methods that use chiral mobile phase additives, such as cyclodextrins, to separate enantiomers for analytical or preparative purposes. semanticscholar.org

Successful development of these methodologies will be crucial for evaluating the stereospecific biological activities of 3,5-DMPAA derivatives.

Computational Chemistry and Molecular Modeling Studies

Computational tools offer powerful insights into the molecular properties and interactions of chemical compounds, guiding experimental design and accelerating discovery. Future research on this compound would benefit significantly from such in silico studies. nih.gov

Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and vibrational spectra of 3,5-DMPAA. esisresearch.orgresearchgate.net These calculations can predict sites of reactivity, elucidate reaction mechanisms, and help interpret experimental data. Molecular dynamics simulations can further explore the conformational behavior of the molecule and its interactions with biological targets or material surfaces.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have high selectivity and affinity for a specific target molecule. semanticscholar.orgnih.gov These "plastic antibodies" are created by polymerizing functional monomers and cross-linkers around a template molecule—in this case, 3,5-DMPAA. After polymerization, the template is removed, leaving behind specific recognition sites that are complementary in shape and chemical functionality. wm.edu

Future research should focus on the development and characterization of MIPs for 3,5-DMPAA. This involves:

Synthesis and Optimization : Selecting optimal functional monomers (e.g., methacrylic acid, 4-vinylpyridine), cross-linkers, and polymerization conditions to maximize binding affinity and selectivity. mdpi.comacs.org

Characterization of Binding : Quantifying the binding properties of the MIPs. This is typically done through batch rebinding experiments and Scatchard analysis to determine binding capacity, affinity constants (Kd), and the number of binding sites (Bmax). semanticscholar.orgcore.ac.uk The performance of the MIP is compared against a Non-Imprinted Polymer (NIP) synthesized under identical conditions but without the template. wm.educore.ac.uk

Application Development : Using the developed MIPs as selective sorbents for solid-phase extraction (SPE) to isolate 3,5-DMPAA and related phenolic acids from complex matrices like environmental or biological samples. mdpi.comnih.govnih.gov

| Polymer | Binding Site Type | Affinity Constant (Kd) (µM) | Max. Binding Capacity (Bmax) (nmol/g) | Imprinting Factor (IF) |

|---|---|---|---|---|

| MIP | High-Affinity (Specific) | 50 | 15 | 4.5 |

| Low-Affinity (Non-Specific) | 800 | 120 | ||

| NIP | Non-Specific | 950 | 40 | 1.0 |

This table presents hypothetical data to illustrate the typical parameters evaluated in MIP characterization. The Imprinting Factor (IF) is the ratio of the specific binding of the MIP to the non-specific binding of the NIP.

Enzymes like laccases, which are multi-copper oxidases, are known to catalyze the oxidation of a wide array of phenolic compounds, including methoxy-substituted phenols. ncsu.edunih.govijcmas.com The efficiency and specificity of these enzymatic reactions depend on the redox potential of the substrate and the steric and electronic complementarity between the substrate and the enzyme's active site. acs.orgresearchgate.net

Future research should employ computational modeling to elucidate the molecular determinants of enzyme specificity for 3,5-DMPAA. Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. mdpi.com

Molecular Docking : This technique can predict the preferred binding orientation of 3,5-DMPAA within the active site of an enzyme like laccase, identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

Molecular Dynamics (MD) Simulation : MD simulations can be used to study the dynamic behavior of the enzyme-substrate complex over time, providing insights into the stability of the binding and the conformational changes that may occur during the catalytic process. nih.gov

Understanding these interactions at an atomic level is crucial for the rational design and protein engineering of enzymes with enhanced activity or altered specificity for applications in biocatalysis and bioremediation.

Applications in Nanotechnology and Materials Science

The functional groups of this compound—a carboxylic acid and a substituted phenyl ring—make it a versatile building block for novel materials. While this area is currently underexplored, several promising research directions can be envisioned.

Functional Polymers : The molecule can be used as a monomer or a functionalizing agent in polymerization reactions. The phenylacetic acid moiety could be incorporated into polymer backbones, such as polyketones or polyacetylenes, to impart specific chemical properties, solubility, or reactivity. acs.orgresearchgate.net

Nanoparticle Functionalization : The carboxylic acid group can act as an anchor to functionalize the surface of metal or metal oxide nanoparticles. This surface modification could be used to control nanoparticle dispersion, introduce specific recognition capabilities, or serve as a linker for attaching other molecules.

Organic Electronics : Phenylacetic acid derivatives can serve as components in the synthesis of organic semiconductors, dyes, or other materials with interesting electronic and optical properties for potential use in sensors or photonic devices.

Investigation of Environmental Impact and Biodegradation

Understanding the environmental fate of synthetic organic compounds is critical. nih.govntis.gov Future research should investigate the biodegradation pathways of this compound. Methoxylated aromatic compounds are common in nature, often as components of lignin, and many microorganisms have evolved pathways to metabolize them. edgccjournal.org

Studies on related compounds, such as homovanillic acid, have shown that bacteria like Pseudomonas putida can utilize them as a sole carbon and energy source through specific demethylase enzymes and ring-cleavage dioxygenases. oup.com Anaerobic microorganisms are also known to catabolize methoxylated aromatic compounds. edgccjournal.org

Future research should aim to:

Isolate and identify microbial strains (bacteria and fungi) capable of degrading 3,5-DMPAA. nih.govnih.gov

Elucidate the metabolic pathways, including key steps like O-demethylation and aromatic ring fission.

Identify and characterize the specific enzymes responsible for the degradation process.

Assess the compound's persistence and potential for bioaccumulation in various environmental compartments. This research is essential for a complete understanding of the compound's lifecycle and its responsible application. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-Dimethoxyphenylacetic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via Suzuki–Miyaura cross-coupling reactions , which are mild, functional-group-tolerant, and widely used in aryl-aryl bond formation . Alternative routes may involve nitromethane condensation followed by reduction and oxidation steps, as seen in related dimethoxyphenylacetic acid derivatives, though this requires optimization for 3,5-substitution patterns .